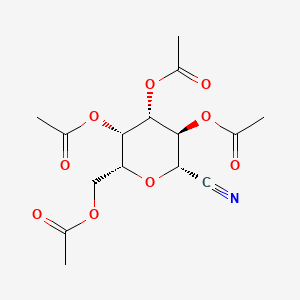

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

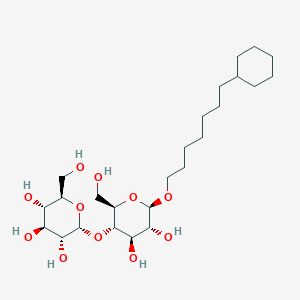

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a chemical compound with the linear formula C15H19NO9 . It is commonly employed in the synthesis of carbohydrates and glycoconjugates for studying cell-surface interactions, such as carbohydrate-protein recognition .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide has been analyzed in various studies . The compound has a complex structure with multiple functional groups, including acetyl and cyanide groups. The exact structure can be determined using techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide have been analyzed . The compound has a molecular weight of 348.30 g/mol . It contains several functional groups, including acetyl and cyanide groups, which contribute to its reactivity .

Wissenschaftliche Forschungsanwendungen

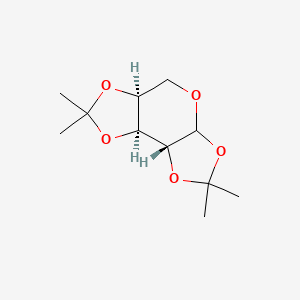

Synthesis of Novel Compounds : One study demonstrates the reaction of 2,3,4,6-tetra-O-acetyl-1-bromo-1-deoxy-β-D-galactopyranosyl cyanide with thiocyanate ions, leading to the formation of novel galactopyranosylidene-spiro-thiazolidine and thiazoline derivatives (Ősz et al., 1999).

Molecular Structures : Another research focuses on the crystal and molecular structures of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide, helping to understand the compound's configuration and properties (Párkányi et al., 1987).

Chemical Syntheses : Further studies involve chemical syntheses using 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl cyanide to produce various disaccharides, showcasing its utility in creating complex sugar molecules (Chacón-Fuertes & Martín-Lomas, 1975).

Preparation of Specific Derivatives : The compound has been used in the preparation of 1-deoxy-1-thiocyanato-D-glycopyranosyl cyanides and studying the anomeric effect of the thiocyanate group, which is crucial for understanding the chemical behavior of these compounds (Somsák et al., 2001).

Efficient Synthesis Techniques : Research has also been conducted on efficient stereocontrolled synthesis of various glycosides using 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl derivatives, which is significant in the field of synthetic chemistry (Singh & Vankayalapati, 2001).

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBDPDTERVBDN-AIEDFZFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472551 |

Source

|

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide | |

CAS RN |

52443-07-9 |

Source

|

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)